molecular formula C4H3NO3 B057457 Isoxazole-5-carboxylic acid CAS No. 21169-71-1

Isoxazole-5-carboxylic acid

Cat. No. B057457
CAS RN: 21169-71-1
M. Wt: 113.07 g/mol
InChI Key: MIIQJAUWHSUTIT-UHFFFAOYSA-N
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Description

Introduction Isoxazole-5-carboxylic acid is a chemical compound belonging to the class of organic compounds known as isoxazoles. It is characterized by a five-membered aromatic ring containing one oxygen atom, one nitrogen atom, and a carboxylic acid functional group.

Synthesis Analysis this compound and its derivatives can be synthesized through various methods. One notable method involves the isomerization of isoxazoles, as demonstrated in a study by Serebryannikova et al. (2019), where Fe(II)-catalyzed isomerization led to the formation of isoxazole-4-carboxylic esters and amides (Serebryannikova et al., 2019). Another method involves the reaction of 5-trifluoromethyl-1,2,4-oxadiazole-3-carbohydroximic acid bromide, resulting in isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes (Andrianov et al., 1991).

Molecular Structure Analysis The molecular structure of this compound features a isoxazole ring with a carboxylic acid group attached to the fifth carbon. This structure imparts specific chemical properties and reactivity patterns to the compound.

Chemical Reactions and Properties this compound and its derivatives are involved in various chemical reactions. For instance, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl this compound (Martins et al., 2002). Such reactions demonstrate the versatility of isoxazole derivatives in organic synthesis.

Scientific Research Applications

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives : A study by Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization. This process involves Fe(II)-catalyzed isomerization and has potential applications in the preparation of various chemical compounds (Serebryannikova et al., 2019).

  • Functional 3-Arylisoxazoles and 3-Aryl-2-isoxazolines : Vitale and Scilimati (2013) discussed the significance of heterocyclic compounds like isoxazoles in the synthesis of natural products, drugs, herbicides, and agrochemicals. They emphasized the versatility of isoxazoles in pharmacologically active compound synthesis (Vitale & Scilimati, 2013).

  • Tautomerism of Heteroaromatic Compounds : Boulton and Katritzky (1961) studied the tautomerism of 5-hydroxyisoxazoles-isoxazol-5-ones, finding that they exist as mixtures of different forms in solution. This research provides insights into the basicities of isoxazole derivatives, which is crucial for their chemical and pharmacological applications (Boulton & Katritzky, 1961).

  • Rearrangement of Isoxazole- and 4,5-Dihydroisoxazole-3-carboxylic Acid Amidoximes : Andrianov et al. (1991) discovered the rearrangement of isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes under alkaline conditions. These findings are relevant for the synthesis of aminofurazans, which have potential applications in various chemical industries (Andrianov et al., 1991).

  • Herbicidal Activity of Isoxazole Derivatives : Hamper et al. (1995) synthesized a series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrating significant herbicidal activity. These compounds are useful in agricultural applications for controlling broadleaf and narrowleaf weeds (Hamper et al., 1995).

Mechanism of Action

Mode of Action

Isoxazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions of Isoxazole-5-carboxylic acid with its targets and the resulting changes are subjects of ongoing research.

Action Environment

The action environment refers to how environmental factors influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness

Safety and Hazards

When handling Isoxazole-5-carboxylic acid, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

Isoxazole derivatives, including Isoxazole-5-carboxylic acid, have gained popularity in recent years due to their potential biological activities and their presence in many commercially available drugs . Future research may focus on developing new synthetic strategies for isoxazole synthesis, exploring their potential therapeutic applications, and investigating their mechanisms of action .

properties

IUPAC Name

1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIQJAUWHSUTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366185
Record name Isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21169-71-1
Record name Isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of Isoxazole-5-carboxylic acid derivatives explored in the provided research?

A1: The research highlights the use of this compound derivatives as potential building blocks for biologically active compounds. For example, some esters of 3-R-4,5-dihydroisoxazole-5-carboxylic acids have shown anti-inflammatory and anti-tuberculosis activities []. Additionally, researchers synthesized a series of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles as potential drug candidates [].

Q2: Can you describe a novel synthetic approach to this compound esters highlighted in the research?

A2: One study describes a new method for synthesizing adamantyl esters of 3-R-4,5-dihydroisoxazole-5-carboxylic acids using 1,3-dehydroadamantane as the adamantylating agent []. This method offers advantages over traditional approaches by significantly reducing reaction time and achieving high yields (83-95%) of the desired esters.

Q3: Has the use of catalysts been explored in the synthesis of this compound derivatives?

A4: Yes, one study investigates the use of Ni-Ferrite as a catalyst for synthesizing 3-aryl substituted Isoxazole-5-carboxylic acids via a one-pot multicomponent reaction []. This approach could potentially offer advantages in terms of efficiency and environmental friendliness.

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